molecular formula C9H8N2O3S B1314483 2-Oxazol-5-yl-benzenesulfonamide CAS No. 87489-00-7

2-Oxazol-5-yl-benzenesulfonamide

Cat. No. B1314483
CAS RN: 87489-00-7
M. Wt: 224.24 g/mol
InChI Key: QVFXEFVQNJHUSO-UHFFFAOYSA-N
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Description

2-Oxazol-5-yl-benzenesulfonamide is a chemical compound with the molecular formula C9H8N2O3S . It belongs to the class of organic compounds known as benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of 2-Oxazol-5-yl-benzenesulfonamide consists of a benzene ring attached to a sulfonamide group and an oxazole ring . The oxazole ring is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .

Scientific Research Applications

Antiglaucomatous Drug Development

2-Oxazol-5-yl-benzenesulfonamide: has been identified as a promising drug candidate for the treatment of glaucoma. It acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for glaucoma treatment . The compound has shown inhibitory constants (Ki) that are highly selective towards the hCA II isoform, making it a potential therapeutic agent in ophthalmology.

Antibacterial Applications

This compound has demonstrated a combined potentiated effect with antibiotics like carbapenems and aminoglycosides against antibiotic-resistant bacteria such as Enterococcus faecium, Enterococcus faecalis, and Escherichia coli . This suggests its potential use in enhancing the efficacy of existing antibiotics, particularly against resistant strains.

Antimonooxidase Activity

The antimonooxidase effect of 2-Oxazol-5-yl-benzenesulfonamide has been observed in vitro, indicating its potential application in the treatment of diseases where monoamine oxidase inhibitors are effective . This includes conditions like depression and Parkinson’s disease, where MAO inhibitors play a crucial role.

Carbonic Anhydrase Inhibition for Diuretic Use

Carbonic anhydrases are involved in various physiological processes, including diuresis. Inhibitors of carbonic anhydrase can be used as diuretics to treat conditions like edema or hypertension. The selective inhibition properties of 2-Oxazol-5-yl-benzenesulfonamide could be harnessed for developing new diuretic drugs .

Oncology Research

The inhibition of carbonic anhydrases has implications in oncology, as these enzymes are involved in tumor growth and metastasis2-Oxazol-5-yl-benzenesulfonamide could be explored as a potential anticancer agent due to its inhibitory effects on carbonic anhydrase isoforms that are relevant in cancer biology .

Anti-Epileptic Drug Research

Human carbonic anhydrase inhibitors have been studied for their potential in treating epilepsy. Given the selective inhibition of carbonic anhydrase isoforms by 2-Oxazol-5-yl-benzenesulfonamide , it may offer a new avenue for anti-epileptic drug development .

properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFXEFVQNJHUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302936
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Oxazol-5-yl)benzenesulfonamide

CAS RN

87489-00-7
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87489-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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